Cas no 19357-22-3 (2-(5-Bromo phenyl) isoindoline-1,3-dione)

2-(5-ブロモフェニル)イソインドリン-1,3-ジオンは、有機合成化学において重要な中間体として利用される化合物です。ブロモ基とフタルイミド構造を併せ持つため、パラジウムカップリング反応などのクロスカップリング反応に適した前駆体として機能します。特に、π共役系分子の構築や医薬品中間体の合成において有用性が高く、高い反応性と選択性を示します。結晶性が良好で取り扱いやすく、安定性に優れているため、実験室規模から工業的生産まで幅広く応用可能です。また、その特異的な分子構造は新材料開発における機能性材料の合成にも応用されています。

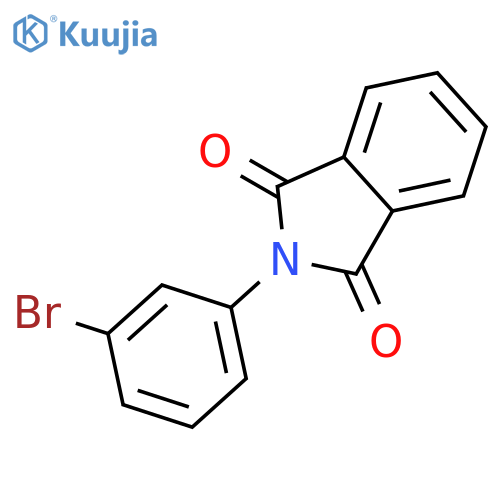

19357-22-3 structure

商品名:2-(5-Bromo phenyl) isoindoline-1,3-dione

CAS番号:19357-22-3

MF:C14H8BrNO2

メガワット:302.122822761536

MDL:MFCD01026470

CID:3060884

PubChem ID:4535514

2-(5-Bromo phenyl) isoindoline-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(5-Bromo phenyl) isoindoline-1,3-dione

- 19357-22-3

- 2-(3-bromophenyl)isoindoline-1,3-dione

- A1-00176

- SMVJGKRXJINAFW-UHFFFAOYSA-N

- ChemDiv2_000655

- SR-01000453613-1

- SCHEMBL7547818

- DTXSID101257116

- AKOS000189403

- N-(3-BROMOPHENYL)PHTHALIMIDE

- 2-(3-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

- 2-(5-Bromophenyl) isoindoline-1,3-dione

- N-(3-bromophenyl)-phthalimide

- SR-01000453613

- 2-(3-bromophenyl)-1H-isoindole-1,3(2H)-dione

- 2-(3-Bromo-phenyl)-isoindole-1,3-dione

- HMS1370N17

- 2-(3-bromophenyl)isoindole-1,3-dione

-

- MDL: MFCD01026470

- インチ: InChI=1S/C14H8BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H

- InChIKey: SMVJGKRXJINAFW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 300.97384Da

- どういたいしつりょう: 300.97384Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

2-(5-Bromo phenyl) isoindoline-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 121218-10g |

2-(5-Bromophenyl) isoindoline-1,3-dione, 96% |

19357-22-3 | 96% | 10g |

$1280.00 | 2023-09-09 | |

| Matrix Scientific | 121218-5g |

2-(5-Bromophenyl) isoindoline-1,3-dione, 96% |

19357-22-3 | 96% | 5g |

$880.00 | 2023-09-09 |

2-(5-Bromo phenyl) isoindoline-1,3-dione 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

19357-22-3 (2-(5-Bromo phenyl) isoindoline-1,3-dione) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量